molecular formula C19H13NO4 B5725735 (3-Nitrophenyl) 4-phenylbenzoate

(3-Nitrophenyl) 4-phenylbenzoate

Cat. No.: B5725735
M. Wt: 319.3 g/mol
InChI Key: BWBFPYUOUPTXMO-UHFFFAOYSA-N
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Description

(3-Nitrophenyl) 4-phenylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to the phenyl ring and a phenylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl) 4-phenylbenzoate typically involves the esterification of 3-nitrophenol with 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl) 4-phenylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Nitrophenyl) 4-phenylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitrophenyl) 4-phenylbenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of 3-nitrophenol and 4-phenylbenzoic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the nucleophilic attack on the ester bond . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Nitrophenyl) 4-phenylbenzoate is unique due to the specific positioning of the nitro group and the phenylbenzoate moiety. This configuration influences its reactivity and the types of reactions it can undergo. The presence of the nitro group in the meta position also affects its electronic properties, making it distinct from its para-substituted counterparts .

Properties

IUPAC Name

(3-nitrophenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-18-8-4-7-17(13-18)20(22)23)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBFPYUOUPTXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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